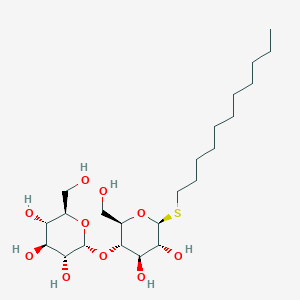
FSP-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSP-3 is an anticoagulant: it irreversibly inhibits serine proteinase α-thrombine. Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant activity: King=1.4 x 10-3 mol-1 min-1.
Applications De Recherche Scientifique
Microstructure and Mechanical Properties Enhancement
Research has shown that friction stir processing (FSP) can significantly refine particle and grain size in materials, enhancing their mechanical properties. For example, a study demonstrated that multi-pass FSP on a hypo-eutectic Al–Si automotive alloy, especially with pre-process thermal treatment, leads to finer silicon particles and aluminum grains. This refinement positively impacts the material's mechanical properties, such as ductility and tensile strength (Meenia et al., 2016).
Functional-Structural Plant Models (FSPMs)
FSPMs represent a novel paradigm in plant biology research. They integrate detailed plant structure modeling with physiological functions, enabling the study of plant growth and development at various spatial and temporal scales. This approach aids in understanding the complex 3-D structure of plants and their interaction with the environment, finding applications in agronomy and plant sciences (Sievänen et al., 2014).
Nanoparticle Synthesis via Flame Spray Pyrolysis (FSP)
FSP is a versatile technique for synthesizing nanostructural materials with engineered functionalities. It's widely used in producing nanoparticles for diverse applications, including catalysts and sensor materials. FSP enables the creation of unique material morphologies, such as core-shell structures and nanorods, through a scalable and efficient process (Teoh et al., 2010).
Computational Botany and Plant Science
FSP models have become essential in computational botany, integrating concepts from plant science, computer science, and mathematics. They simulate plant growth and morphology, contributing to understanding plant development and environmental interactions. FSP models are increasingly used to address complex questions in plant systems that are challenging to explore empirically (Evers et al., 2018).
Propriétés
Nom du produit |
FSP-3 |
|---|---|
Formule moléculaire |
C19H28F6NO5PS |
Poids moléculaire |
527.46 g/mol |
Pureté |
≥ 99% (NMR) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)






![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)